Cas no 1805262-90-1 (2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol)

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol structure
1805262-90-1 structure
Product name:2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol
CAS No:1805262-90-1
MF:C8H8ClF2NO2
Molecular Weight:223.604428291321
CID:4872334

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol
    • インチ: 1S/C8H8ClF2NO2/c1-14-5-2-4(3-13)6(8(10)11)12-7(5)9/h2,8,13H,3H2,1H3
    • InChIKey: VUZRSOKELQLUJP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(CO)C(C(F)F)=N1)OC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 42.4

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029046806-1g
2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol
1805262-90-1 97%
1g
$1,490.00 2022-04-01

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol 関連文献

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanolに関する追加情報

Introduction to 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol (CAS No. 1805262-90-1)

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805262-90-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule features a pyridine core substituted with a chlorine atom at the 2-position, a difluoromethyl group at the 6-position, and a methoxy group at the 3-position, with an additional hydroxyl group at the 5-position. The unique structural attributes of this compound make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The structural configuration of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol contributes to its remarkable reactivity and versatility in synthetic chemistry. The presence of multiple functional groups—chlorine, difluoromethyl, methoxy, and hydroxyl—provides numerous opportunities for further chemical modification. These modifications are crucial for tailoring the pharmacological properties of the compound, such as its solubility, metabolic stability, and target binding affinity. In recent years, such pyridine derivatives have garnered considerable attention due to their role in designing kinase inhibitors, antiviral agents, and other pharmacologically relevant compounds.

One of the most compelling aspects of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol is its utility in medicinal chemistry. The difluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability and binding affinity to biological targets. This feature has been extensively explored in the development of small-molecule drugs targeting enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated that compounds incorporating difluoromethyl groups exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol as a scaffold for drug discovery. By leveraging these tools, researchers can predictively model the interactions between this compound and biological targets, thereby accelerating the design and optimization process. Such computational approaches are particularly valuable in identifying lead compounds that exhibit high selectivity and efficacy. The integration of machine learning algorithms has also enabled more efficient screening of virtual libraries containing derivatives of this compound, further expediting the discovery pipeline.

The synthesis of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps typically include chlorination reactions to introduce the chlorine atom at the 2-position, followed by protection-deprotection strategies to manipulate the hydroxyl group at the 5-position. The introduction of the difluoromethyl group is often achieved through metal-catalyzed cross-coupling reactions or halogen-metal exchange processes. These synthetic routes highlight the importance of carefully orchestrated chemical transformations to achieve high yields and purity.

In clinical research, derivatives of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol have shown promise in treating various diseases. For example, modifications to this core structure have led to compounds with anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes. Additionally, derivatives with optimized pharmacokinetic profiles have been investigated for their potential as antiviral agents, particularly against RNA viruses where fluoro-modifications play a pivotal role in enhancing viral inhibition. These findings underscore the compound's significance as a building block for developing next-generation therapeutics.

The role of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Pyridine-based compounds are widely used as intermediates in synthesizing herbicides and pesticides due to their ability to interact with biological systems at multiple levels. The structural features of this compound contribute to its efficacy in modulating plant growth regulators and pest resistance mechanisms. As sustainable agriculture gains prominence, such derivatives are being explored for their potential in developing environmentally friendly agrochemical solutions.

Future directions in the study of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol may involve exploring its role in targeted therapy and personalized medicine. Advances in genomics and proteomics have enabled researchers to identify specific biomarkers associated with diseases, allowing for more tailored drug design strategies. By incorporating such insights into medicinal chemistry frameworks, derivatives of this compound could be engineered to target unique pathological pathways with high precision. This approach aligns with broader trends in drug development aimed at improving patient outcomes through personalized therapeutic interventions.

In conclusion,2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol (CAS No. 1805262-90-1) represents a cornerstone compound in modern chemical biology and pharmaceutical innovation. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new synthetic methodologies and pharmacological insights,this compound will undoubtedly remain at forefrontof drug discovery efforts aimedat addressing complex diseasesand improving human health.

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